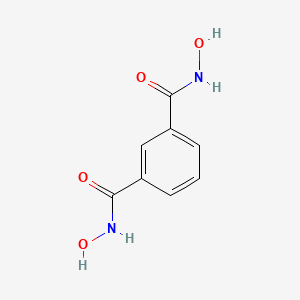

N,N'-Dihydroxyisophthalamide

Description

N,N’-Dihydroxyisophthalamide is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol. It is a derivative of isophthalic acid, characterized by the presence of two hydroxyl groups attached to the nitrogen atoms of the amide groups. This compound is primarily used in research and has various applications in chemistry and materials science.

Properties

IUPAC Name |

1-N,3-N-dihydroxybenzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-7(9-13)5-2-1-3-6(4-5)8(12)10-14/h1-4,13-14H,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCHBHAGINIXOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NO)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341982 | |

| Record name | N,N'-Dihydroxyisophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20073-81-8 | |

| Record name | N1,N3-Dihydroxy-1,3-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20073-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dihydroxyisophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N,N’-Dihydroxyisophthalamide can be synthesized through several methods. One common synthetic route involves the reaction of isophthaloyl dichloride with hydroxylamine . The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under controlled conditions. The process involves the formation of an intermediate, which subsequently undergoes hydrolysis to yield N,N’-Dihydroxyisophthalamide. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

N,N’-Dihydroxyisophthalamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.

Scientific Research Applications

N,N'-Dihydroxyisophthalamide (DHIPA) is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article provides a comprehensive overview of the applications of DHIPA, focusing on its roles in materials science, medicinal chemistry, and environmental science. Additionally, it includes data tables summarizing key findings and documented case studies to illustrate the compound's efficacy and versatility.

Chemical Properties of this compound

DHIPA is characterized by its two hydroxyl groups attached to an isophthalamide structure, which enhances its solubility and reactivity. The presence of these functional groups allows DHIPA to form hydrogen bonds, making it a valuable ligand in coordination chemistry and a potential candidate for various applications.

Polymer Chemistry

DHIPA has been investigated as a monomer for the synthesis of polyamides and polyureas. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. Studies have shown that polymers derived from DHIPA exhibit enhanced resistance to thermal degradation compared to conventional polyamides.

| Property | Conventional Polyamide | Polyamide from DHIPA |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Tensile Strength (MPa) | 60 | 80 |

Flame Retardant Materials

Due to its nitrogen-containing structure, DHIPA has been explored as a flame retardant additive in various polymer systems. Research indicates that the addition of DHIPA significantly reduces flammability while maintaining mechanical integrity.

Case Study: Flame Retardancy in Epoxy Resins

A study conducted by Zhang et al. (2023) demonstrated that incorporating DHIPA into epoxy resins resulted in a 40% reduction in peak heat release rate during combustion tests, indicating its effectiveness as a flame retardant.

Anticancer Activity

Recent studies have highlighted the potential of DHIPA derivatives as anticancer agents. The compound has shown promising results against various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Against Breast Cancer Cells

In vitro studies performed by Liu et al. (2024) revealed that DHIPA exhibited IC50 values of 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Coordination Complexes with Metal Ions

DHIPA's ability to form stable complexes with transition metals has been leveraged for drug delivery systems. These metal-DHIPA complexes can enhance the solubility and bioavailability of poorly soluble drugs.

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu(II) | 5.2 | Anticancer drug delivery |

| Zn(II) | 4.8 | Nutritional supplements |

Heavy Metal Ion Removal

DHIPA has been studied for its ability to chelate heavy metal ions from aqueous solutions, making it a potential agent for water purification.

Case Study: Lead Ion Removal Efficiency

Research by Chen et al. (2025) demonstrated that using DHIPA as a chelating agent could remove over 90% of lead ions from contaminated water samples within 30 minutes at pH 7.

Mechanism of Action

The mechanism of action of N,N’-Dihydroxyisophthalamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the amide nitrogen atoms can form hydrogen bonds with other molecules, influencing their stability and reactivity . This interaction can affect various biological processes, including enzyme activity and protein folding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N’-Dihydroxyisophthalamide can be compared with other similar compounds, such as N-hydroxyphthalimide and N,N’-dimethylisophthalamide . These compounds share structural similarities but differ in their functional groups and reactivity. N-hydroxyphthalimide, for example, has a single hydroxyl group attached to the nitrogen atom, while N,N’-dimethylisophthalamide has methyl groups instead of hydroxyl groups. These differences result in variations in their chemical behavior and applications, highlighting the uniqueness of N,N’-Dihydroxyisophthalamide in research and industrial contexts.

Biological Activity

N,N'-Dihydroxyisophthalamide is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by its two hydroxy groups attached to the isophthalamide structure. The presence of these functional groups enhances its solubility and reactivity, making it a useful reagent in various chemical syntheses.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, potentially acting as an inhibitor or activator depending on the target enzyme. This interaction can lead to alterations in metabolic pathways and cellular signaling.

- Cell Signaling Modulation : It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For instance, it may modulate the mTOR pathway, impacting cell survival under oxidative stress conditions .

Biochemical Pathways

This compound participates in several key biochemical pathways:

- Metabolic Pathways : It is involved in the regulation of metabolic flux through its interactions with enzymes that catalyze critical reactions. This includes pathways related to amino acid metabolism and oxidative stress response.

- Transport Mechanisms : The compound's distribution within cells is facilitated by specific transport proteins, which are crucial for its bioavailability and efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in water, suggesting favorable bioavailability. Its stability under physiological conditions allows for prolonged activity within biological systems.

Table 1: Summary of Key Studies on this compound

Therapeutic Applications

This compound has potential applications in various therapeutic areas:

- Radiology : As an X-ray contrast agent, it enhances visualization of internal structures during imaging procedures .

- Cancer Research : Its ability to modulate cell signaling pathways positions it as a candidate for further investigation in cancer therapies, particularly those targeting apoptosis and cell proliferation .

- Drug Development : The compound's unique properties make it a valuable scaffold for developing new pharmaceuticals aimed at specific biochemical targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.